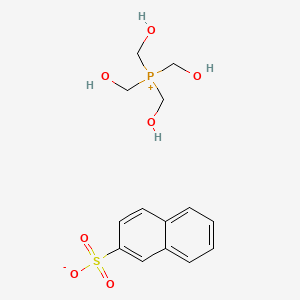
Phosphonium, tetrakis(hydroxymethyl)-, 2-naphthalenesulfonate (salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphonium, tetrakis(hydroxymethyl)-, 2-naphthalenesulfonate (salt) is a chemical compound known for its unique properties and applications. It is a member of the phosphonium salts family, which are widely used in various industrial and scientific fields due to their stability and reactivity.
Vorbereitungsmethoden
The synthesis of phosphonium, tetrakis(hydroxymethyl)-, 2-naphthalenesulfonate (salt) typically involves the reaction of tetrakis(hydroxymethyl)phosphonium chloride with 2-naphthalenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction pathways, with additional purification steps to obtain high-purity compounds .
Analyse Chemischer Reaktionen
Phosphonium, tetrakis(hydroxymethyl)-, 2-naphthalenesulfonate (salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. .
Wissenschaftliche Forschungsanwendungen
Phosphonium, tetrakis(hydroxymethyl)-, 2-naphthalenesulfonate (salt) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is utilized in biological studies, particularly in the modification of biomolecules.
Industry: The compound is used in the production of flame-retardant materials and other industrial products
Wirkmechanismus
The mechanism of action of phosphonium, tetrakis(hydroxymethyl)-, 2-naphthalenesulfonate (salt) involves its interaction with molecular targets and pathways. The compound can interact with various enzymes and proteins, leading to changes in their activity and function. These interactions are mediated by the compound’s functional groups, which can form bonds with specific sites on the target molecules .
Vergleich Mit ähnlichen Verbindungen
Phosphonium, tetrakis(hydroxymethyl)-, 2-naphthalenesulfonate (salt) is unique compared to other similar compounds due to its specific structure and properties. Similar compounds include:
- Tetrakis(hydroxymethyl)phosphonium sulfate
- Tetrakis(hydroxymethyl)phosphonium chloride
- Tetrakis(hydroxymethyl)phosphonium acetate/phosphate These compounds share similar functional groups but differ in their counterions and specific applications. The uniqueness of phosphonium, tetrakis(hydroxymethyl)-, 2-naphthalenesulfonate (salt) lies in its enhanced stability and reactivity, making it suitable for a broader range of applications .
Eigenschaften
CAS-Nummer |
79481-22-4 |
|---|---|
Molekularformel |
C14H19O7PS |
Molekulargewicht |
362.34 g/mol |
IUPAC-Name |
naphthalene-2-sulfonate;tetrakis(hydroxymethyl)phosphanium |
InChI |
InChI=1S/C10H8O3S.C4H12O4P/c11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10;5-1-9(2-6,3-7)4-8/h1-7H,(H,11,12,13);5-8H,1-4H2/q;+1/p-1 |
InChI-Schlüssel |
YOHQZPAZGCMWSN-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)[O-].C(O)[P+](CO)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-9-octadecenamide](/img/structure/B15190961.png)
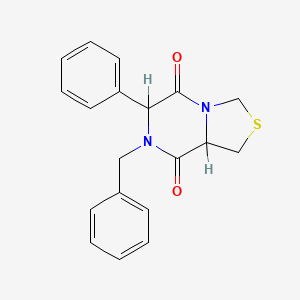
![Calcium;dioxido(oxo)silane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B15190973.png)
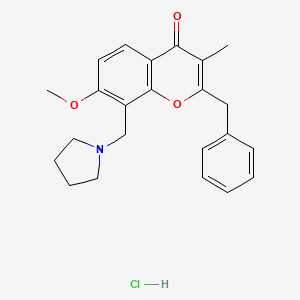

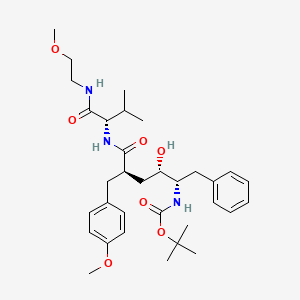
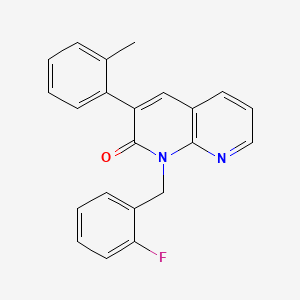
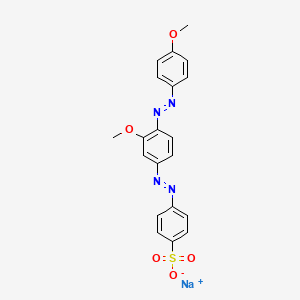
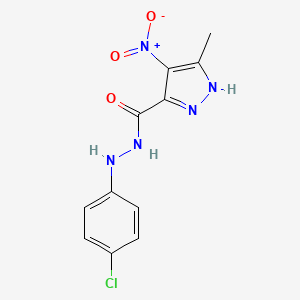
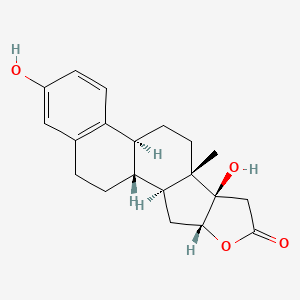
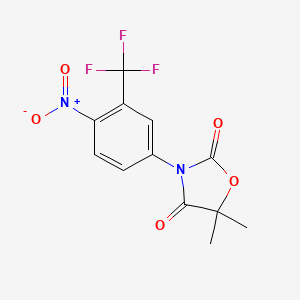
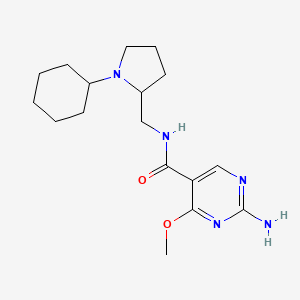
![(E)-but-2-enedioic acid;4-(8-chloro-6H-benzo[c][1,5]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B15191047.png)

